molecular formula C21H17ClN2O3 B2398571 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-17-7

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2398571
CAS No.: 942002-17-7
M. Wt: 380.83
InChI Key: MZIGTPCCQKIWPH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework fused with a pyrazole ring and a 1,3-oxazine moiety. Key structural features include:

  • Chlorine at position 9, which enhances electrophilic reactivity and influences binding affinity in biological systems.
  • 5-Methylfuran-2-yl substituent at position 5, contributing to π-π stacking interactions and metabolic stability due to its hydrophobic nature.
  • Phenolic hydroxyl group at position 3, enabling hydrogen bonding and solubility modulation.

Synthetic routes for such compounds typically involve cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates, as observed in tricyclic pyrazolo-oxazine syntheses .

Properties

IUPAC Name

3-[9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-12-5-7-20(26-12)21-24-18(16-10-14(22)6-8-19(16)27-21)11-17(23-24)13-3-2-4-15(25)9-13/h2-10,18,21,25H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIGTPCCQKIWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the chloro and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency. Optimization of reaction parameters and the use of cost-effective raw materials are crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Bromine’s larger size in may enhance halogen bonding but reduce metabolic stability due to increased molecular weight.

Aryl/Furan Modifications: The 5-methylfuran-2-yl group in the target compound offers a balance of hydrophobicity and steric bulk compared to the 4-ethoxyphenyl group in , which increases lipophilicity but may hinder solubility. Phenol at position 3 (target and ) introduces hydrogen-bonding capacity, unlike the non-polar phenyl group in , suggesting improved aqueous solubility and target interaction.

Biological Implications :

  • Compounds with furan substituents (e.g., ) exhibit enhanced π-stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
  • The benzodioxol group in reduces polarity, favoring blood-brain barrier penetration in CNS-targeted therapies.

Research Findings and Trends

Pharmacokinetic Predictions

  • LogP Values: The phenolic hydroxyl group in the target compound may lower LogP (predicted ~2.8) compared to the ethoxyphenyl analog in (LogP ~3.5), favoring better aqueous solubility.
  • Metabolic Stability : Methylfuran’s electron-rich structure may slow oxidative metabolism relative to phenyl groups in , as furans are less susceptible to CYP450 oxidation.

Biological Activity

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, with the CAS number 942002-17-7, is a synthetic compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Formula and Structure

  • Molecular Formula: C21H17ClN2O3
  • Molecular Weight: 380.8 g/mol
  • IUPAC Name: this compound

The compound features a complex structure that integrates multiple functional groups, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the core structure and the introduction of functional groups like chloro and furan. The reaction conditions are optimized for high yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)<1 μg/mL
Candida albicans7.80 μg/mL

These results suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (μM)
A549 (lung cancer)<10
HeLa (cervical cancer)<10

These findings indicate potential for further development in cancer therapeutics .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. It may modulate pathways related to signal transduction and metabolic processes .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives of pyrazolo compounds, this compound demonstrated strong antibacterial activity against both standard strains and resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening
Another investigation focused on the cytotoxic effects of this compound against several cancer cell lines. The results showed significant antiproliferative effects in rapidly dividing cells compared to non-tumor cells. This suggests a selective action that could minimize side effects in therapeutic applications .

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